molecular formula C10H9FN2O2 B1388148 Ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate CAS No. 367500-93-4

Ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B1388148
CAS No.: 367500-93-4
M. Wt: 208.19 g/mol
InChI Key: YJKYSWGAJNXRJX-UHFFFAOYSA-N
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Description

Ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound with the molecular formula C10H9FN2O2 and a molecular weight of 208.19 g/mol This compound is characterized by the presence of an imidazo[1,2-a]pyridine core structure, which is a fused bicyclic system containing both imidazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the imidazo[1,2-a]pyridine ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

Ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate can be compared with other similar compounds, such as:

    Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate: Similar structure but with a chloro group instead of a fluoro group.

    Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate: Contains a bromo group instead of a fluoro group.

    Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate: Contains an iodo group instead of a fluoro group.

The uniqueness of this compound lies in the presence of the fluoro group, which can enhance its biological activity and chemical stability compared to its chloro, bromo, and iodo analogs .

Properties

IUPAC Name

ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O2/c1-2-15-10(14)8-6-13-5-7(11)3-4-9(13)12-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJKYSWGAJNXRJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=C(C=CC2=N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30653902
Record name Ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

367500-93-4
Record name Ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-amino-5-fluoropyridine (1.12 g) in diethyl ether (25 ml) was added ethyl bromopyruvate (1.25 ml). the mixture was stirred for 1 hour. The resultant solid was filtered off, suspended in ethanol and heated at reflux for 4 hours. The solvent was removed by evaporation and the residue partitioned between ethyl acetate (100 ml) and aqueous sodium bicarbonate solution (100 ml). The organic layer was separated, dried, (magnesium sulfate) and the solvent removed by evaporation. The residue was purified by flash chromatography (silica) eluting with ethyl acetate:hexane (3:1) to give the sub-title compound as a colourless solid (1.12 g).
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
1.25 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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